Resveratrol 3-sulfate-d4 (triethylamine)
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Overview
Description
Resveratrol 3-sulfate-d4 (triethylamine) is a deuterium-labeled derivative of Resveratrol 3-sulfate. This compound is primarily used in scientific research to study the pharmacokinetics and metabolic profiles of resveratrol derivatives. Deuterium labeling involves replacing hydrogen atoms with deuterium, a stable isotope of hydrogen, which helps in tracing and quantifying the compound during various biological processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Resveratrol 3-sulfate-d4 (triethylamine) typically involves the sulfation of resveratrol followed by deuterium labeling. The process begins with the sulfation of resveratrol using sulfur trioxide-pyridine complex in anhydrous conditions. The resulting Resveratrol 3-sulfate is then subjected to deuterium exchange reactions to replace hydrogen atoms with deuterium .
Industrial Production Methods
Industrial production of Resveratrol 3-sulfate-d4 (triethylamine) follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The final product is purified using chromatographic techniques and characterized using spectroscopic methods .
Chemical Reactions Analysis
Types of Reactions
Resveratrol 3-sulfate-d4 (triethylamine) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxidative products.
Reduction: Reduction reactions can convert the sulfate group to a hydroxyl group.
Substitution: The sulfate group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide.
Major Products Formed
Oxidation: Quinones and other oxidative derivatives.
Reduction: Resveratrol and its hydroxyl derivatives.
Substitution: Various substituted resveratrol derivatives.
Scientific Research Applications
Resveratrol 3-sulfate-d4 (triethylamine) has a wide range of scientific research applications:
Chemistry: Used as a tracer in studying the metabolic pathways of resveratrol and its derivatives.
Biology: Helps in understanding the biological effects of resveratrol at the cellular and molecular levels.
Medicine: Investigated for its potential therapeutic effects in diseases such as cancer, cardiovascular diseases, and neurodegenerative disorders.
Industry: Used in the development of new pharmaceuticals and nutraceuticals.
Mechanism of Action
Resveratrol 3-sulfate-d4 (triethylamine) exerts its effects through various molecular targets and pathways:
Antioxidant Activity: Scavenges free radicals and reduces oxidative stress.
Anti-inflammatory Effects: Inhibits the production of pro-inflammatory cytokines.
Cardioprotective Effects: Modulates lipid metabolism and improves endothelial function.
Neuroprotective Effects: Protects neurons from oxidative damage and apoptosis
Comparison with Similar Compounds
Similar Compounds
Resveratrol: The parent compound with similar biological activities but without deuterium labeling.
Resveratrol 3-glucuronide: Another metabolite of resveratrol with different pharmacokinetic properties.
Resveratrol 4-glucuronide: Similar to Resveratrol 3-glucuronide but with a different glucuronidation site
Uniqueness
Resveratrol 3-sulfate-d4 (triethylamine) is unique due to its deuterium labeling, which allows for precise tracing and quantification in biological studies. This makes it a valuable tool in pharmacokinetic and metabolic research, providing insights that are not possible with non-labeled compounds .
Properties
Molecular Formula |
C20H27NO6S |
---|---|
Molecular Weight |
413.5 g/mol |
IUPAC Name |
N,N-diethylethanamine;[3-hydroxy-5-[(E)-2-(2,3,5,6-tetradeuterio-4-hydroxyphenyl)ethenyl]phenyl] hydrogen sulfate |
InChI |
InChI=1S/C14H12O6S.C6H15N/c15-12-5-3-10(4-6-12)1-2-11-7-13(16)9-14(8-11)20-21(17,18)19;1-4-7(5-2)6-3/h1-9,15-16H,(H,17,18,19);4-6H2,1-3H3/b2-1+;/i3D,4D,5D,6D; |
InChI Key |
ZFXTYRNSFBAQQU-RNUYNDDYSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1/C=C/C2=CC(=CC(=C2)OS(=O)(=O)O)O)[2H])[2H])O)[2H].CCN(CC)CC |
Canonical SMILES |
CCN(CC)CC.C1=CC(=CC=C1C=CC2=CC(=CC(=C2)OS(=O)(=O)O)O)O |
Origin of Product |
United States |
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